Product packaging for 2,2-diethoxypropan-1-amine(Cat. No.:CAS No. 39550-25-9)

2,2-diethoxypropan-1-amine

Cat. No.: B6234612
CAS No.: 39550-25-9
M. Wt: 147.22 g/mol
InChI Key: UINLQSAHXLBLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Chemistry of Amino Acetals

2,2-Diethoxypropan-1-amine belongs to the functional group class known as amino acetals. An amino acetal (B89532) is characterized by the presence of both an amine and an acetal functional group. In a more specific chemical definition, an aminal (or aminoacetal) has two amine groups attached to the same carbon atom. wikipedia.org However, the broader classification of compounds containing both amine and acetal functionalities is also commonly referred to as amino acetals in chemical literature. These compounds are valuable synthetic intermediates, primarily because they serve as precursors to a variety of nitrogen-containing molecules. researchgate.netmdpi.com

The utility of amino acetals stems from their ability to generate reactive intermediates, such as oxocarbenium and carbocation ions, which can then undergo cyclization or other coupling reactions. nih.govacs.org This reactivity makes them powerful building blocks in the construction of complex aza-polycyclic skeletons and other heterocyclic systems, which are common motifs in biologically active compounds and natural products. researchgate.netnih.gov For instance, amino acetals are widely employed in the synthesis of various heterocycles. researchgate.net The general preparation of amino acetals can be achieved through methods like the reaction of amines with brominated acetals. acs.org

Structural Characteristics and Functional Group Reactivity Potential of this compound

The structure of this compound consists of a three-carbon propane (B168953) backbone. At position C2, it features a quaternary carbon bonded to a methyl group and two ethoxy groups (-OCH2CH3), which form the acetal functionality. At position C1, a primary amine group (-NH2) is attached. This unique arrangement of a primary amine and a stable acetal on adjacent carbons dictates its chemical behavior.

The primary amine group is a nucleophilic center and a base, allowing it to participate in a variety of standard amine reactions. These include acylation with acid chlorides to form amides and alkylation with alkyl halides. smolecule.com The acetal group, on the other hand, is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions to reveal a ketone functionality. More importantly, in the presence of strong acids, particularly superacids, amino acetals can form highly electrophilic dicationic intermediates. acs.org This dual reactivity allows for sequential and regioselective transformations, making it a versatile synthetic tool.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₁₇NO₂ uni.lu
Molecular Weight 147.22 g/mol bldpharm.com
CAS Number 39550-25-9 bldpharm.com
Canonical SMILES CCOC(C)(CN)OCC uni.lu
InChIKey UINLQSAHXLBLRS-UHFFFAOYSA-N uni.lu
Physical Form Liquid
Boiling Point No data available bldpharm.com

This table is interactive. Click on the headers to sort.

Overview of Current Research Trajectories Involving this compound

Current research leverages the distinct reactivity of this compound for the synthesis of complex heterocyclic structures. One significant application is in the construction of substituted tetrahydropyrimidin-2(1H)-ones. In a documented synthesis, this compound is first reacted with isocyanates, such as phenyl isocyanate, to form N-(2,2-diethoxypropyl)urea derivatives. researchgate.net These urea (B33335) derivatives then undergo an acid-catalyzed intramolecular cyclization and electrophilic substitution with aromatic nucleophiles to yield 1,6-disubstituted tetrahydropyrimidin-2(1H)-ones. researchgate.net This method highlights the compound's utility in creating pharmacologically relevant scaffolds.

Furthermore, the broader class of α-amino acetals, to which this compound belongs, is at the forefront of developing efficient methods for building aza-polycyclic frameworks. Research has demonstrated that these acetals can undergo a double cyclization process mediated by the generation of oxocarbenium and carbocation intermediates, leading to complex molecular architectures in a single step. researchgate.netnih.govacs.org Another research avenue involves the reaction of amino acetals with arenes in the presence of superacids like triflic acid (CF₃SO₃H) to produce 1-(3,3-diarylpropyl)amines and 1-(2,2-diphenylethyl)amines. acs.org These product classes are known to possess a range of pharmacological activities, including antihistaminic and spasmolytic properties. acs.org The reactivity profile of this compound makes it a suitable candidate for such transformations, pointing towards its potential in medicinal chemistry and drug discovery.

Table 2: Research Applications of this compound and Related Amino Acetals

Reactant Reagents Product Type Research Focus Citation
This compound 1. Phenyl isocyanate; 2. Phenols, Acid catalyst 1,6-Disubstituted tetrahydropyrimidin-2(1H)-ones Synthesis of heterocyclic compounds researchgate.net
α-Amino acetals (general) Acid catalyst Aza-polycyclic skeletons One-step construction of complex nitrogen-containing frameworks researchgate.netnih.gov
Amino acetals (general) Arenes, Superacid (TfOH) 1-(3,3-Diarylpropyl)amines, 1-(2,2-Diphenylethyl)amines Synthesis of pharmacologically active compounds acs.org

This table is interactive and summarizes key research findings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39550-25-9

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

2,2-diethoxypropan-1-amine

InChI

InChI=1S/C7H17NO2/c1-4-9-7(3,6-8)10-5-2/h4-6,8H2,1-3H3

InChI Key

UINLQSAHXLBLRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CN)OCC

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Diethoxypropan 1 Amine

Classical and Contemporary Synthetic Routes to 2,2-Diethoxypropan-1-amine

The preparation of this compound can be approached through several strategic disconnections, primarily involving the formation of the C-N bond. Key strategies include reductive amination of a corresponding carbonyl compound, alkylation of an amine source, and manipulation of halogenated acetal (B89532) precursors.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a cornerstone method for amine synthesis, and it is applicable to the preparation of this compound. smolecule.comlibretexts.org This strategy typically involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the intermediate imine or enamine. In the context of this compound synthesis, the precursor would be 2,2-diethoxypropanal.

The general transformation involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine, which is then reduced to an amine. youtube.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. organic-chemistry.orgyoutube.com The reaction is often performed as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. youtube.com

For the synthesis of primary amines, such as this compound, direct reductive amination of the corresponding aldehyde can be achieved. organic-chemistry.org Ruthenium-catalyzed direct asymmetric reductive amination has been shown to be an efficient method for producing enantio-enriched N-unprotected α-amino acetals. nih.gov Another approach involves the use of biocatalysts, such as amine dehydrogenases (AmDHs), which can perform reductive amination of carbonyl compounds with high efficiency and stereoselectivity. rsc.org

A specific example of a related synthesis is the reductive amination of 3,3-diethoxypropanol after its conversion to the corresponding aldehyde. This process has been utilized in the synthesis of polyalkylene glycol derivatives. googleapis.com

Alkylation Approaches for the Formation of this compound

Alkylation of an amine represents another fundamental approach to C-N bond formation and can be adapted for the synthesis of this compound. smolecule.comlibretexts.org This method involves the reaction of an alkylating agent with an amine nucleophile. A significant challenge in amine alkylation is controlling the degree of alkylation, as the primary amine product is often more nucleophilic than the starting amine, leading to over-alkylation. nih.gov

One strategy to circumvent this is the use of ammonia surrogates. N-aminopyridinium salts have been introduced as effective ammonia surrogates for the synthesis of secondary amines through a self-limiting alkylation process. nih.gov This involves the N-alkylation of an N-aryl-N-aminopyridinium salt, followed by in situ reductive cleavage of the N-N bond to release the secondary amine, thereby preventing over-alkylation. nih.gov While this specific example focuses on secondary amines, the underlying principle of using ammonia equivalents can be conceptually applied to primary amine synthesis.

Direct alkylation of ammonia with alkyl halides can lead to primary amines, but this method often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. libretexts.org Therefore, alternative procedures that provide purer products are often preferred. libretexts.org

Synthesis of this compound from Halogenated Acetal Precursors

The synthesis of this compound can also be envisioned starting from a halogenated acetal precursor. This approach involves the introduction of the amino group via nucleophilic substitution of a halide. A plausible precursor for this strategy would be 1-halo-2,2-diethoxypropane.

A general method for the deaminative halogenation of primary amines has been reported, which could be conceptually reversed for the synthesis of amines from halides. nih.gov This deaminative halogenation utilizes an N-anomeric amide as a nitrogen-deletion reagent and is effective for both aliphatic and aromatic amines. nih.gov The reverse reaction, the amination of an alkyl halide, is a classical method for amine synthesis, though as mentioned, it can be prone to over-alkylation. libretexts.org

Catalytic Systems and Reaction Conditions in this compound Synthesis

The synthesis of amines, including this compound, often relies on catalytic systems to enhance reaction efficiency, selectivity, and sustainability.

For reductive amination, various catalysts are employed. Homogeneous catalysts, such as ruthenium complexes, have been shown to be effective for the reductive amination of aldehydes. organic-chemistry.org Specifically, [RuCl₂(p-cymene)]₂ in combination with Ph₂SiH₂ is a highly chemoselective system for the reductive amination of aldehydes with anilines. organic-chemistry.org For asymmetric synthesis, chiral catalysts are employed. For instance, palladium(II) complexes with chiral phosphine-oxazoline ligands have achieved high enantioselectivity in the arylation of α-keto imines. smolecule.com Similarly, iridium catalysts paired with phosphoramidite (B1245037) ligands facilitate the asymmetric reductive amination of ketones. smolecule.com

Heterogeneous catalysts are also widely used due to their ease of separation and potential for recycling. For instance, palladium on carbon (Pd/C) is a common catalyst for reductive amination using hydrogen gas or a hydride source like triethylsilane. organic-chemistry.orgyoutube.com Amorphous cobalt particles have also been shown to catalyze reductive amination using H₂ and aqueous ammonia under mild conditions. organic-chemistry.org In the context of related diether synthesis, ceria (CeO₂) in combination with zeolites like H-FAU has been used. researchgate.net

The reaction conditions for these syntheses vary depending on the chosen method and catalyst. Reductive aminations are often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile. organic-chemistry.org The use of an acid catalyst, such as acetic acid, may be necessary for reactions involving ketones. organic-chemistry.org Temperatures can range from ambient to elevated, and in the case of hydrogenations, pressures of hydrogen gas are applied.

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, improve energy efficiency, and utilize renewable resources. aist.go.jp Key principles include atom economy, the use of catalysts, and the reduction of derivatization steps. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination, particularly when using ammonia and a hydrogen source, can have a high atom economy as the main byproduct is water.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The catalytic systems described in section 2.2, both homogeneous and heterogeneous, are prime examples of this principle in action. Catalysts reduce the amount of waste generated and can often be recycled and reused. aist.go.jp For example, magnetically recoverable osmium catalysts and silica-immobilized palladium complexes have been developed for easy separation and reuse. aist.go.jp

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible as these steps require additional reagents and generate waste. acs.org Direct synthetic methods, such as the direct reductive amination of 2,2-diethoxypropanal, are preferable to multi-step sequences that may involve protection and deprotection steps. The use of enzymes can also circumvent the need for protecting groups due to their high specificity. acs.org

The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, or even solvent-free conditions, is encouraged. smolecule.com For example, N-alkylation of amines with alcohols has been achieved under solvent-free conditions using a Ni/θ-Al₂O₃ catalyst. smolecule.com

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, appropriate purification and isolation techniques are necessary to obtain the compound in a desired purity. The choice of method depends on the physical properties of the product and the nature of the impurities.

A common method for purifying liquid organic compounds like amines is distillation . Given that the related compound 1-amino-3,3-diethoxypropane (B1268047) has a boiling point of 72 °C at 16 hPa, distillation under reduced pressure would likely be a suitable method for purifying this compound.

Chromatography is another powerful purification technique. Flash chromatography, using a silica (B1680970) gel column and an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate), is frequently used to separate the desired product from unreacted starting materials and byproducts. acs.org The polarity of the eluent can be adjusted to achieve optimal separation.

Extraction is often employed during the work-up procedure to separate the product from the reaction mixture. For instance, after a reaction in an acidic medium, the mixture can be neutralized, and the amine product can be extracted into an organic solvent.

In cases where the product is a salt, recrystallization can be an effective purification method.

For syntheses utilizing solid-supported or heterogeneous catalysts, filtration is a simple and efficient first step to remove the catalyst from the reaction mixture. acs.org

Reactivity and Mechanistic Studies of 2,2 Diethoxypropan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety in 2,2-Diethoxypropan-1-amine.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. chemguide.co.uk This nucleophilicity is the driving force behind several important classes of reactions.

Primary amines readily undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides to yield amides. sphinxsai.compulsus.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base to neutralize the HCl byproduct, would yield N-(2,2-diethoxypropyl)benzamide.

Table 1: Examples of Acylation Reactions

Acylating Agent Product
Acetyl Chloride N-(2,2-diethoxypropyl)acetamide
Propionyl Chloride N-(2,2-diethoxypropyl)propanamide

This table is generated based on the general reactivity of primary amines and is for illustrative purposes.

These amide derivatives are often stable, crystalline solids and are important intermediates in organic synthesis. researchgate.netmdpi.com The synthesis of amides can also be achieved by reacting amines with carboxylic acids using coupling reagents. nih.gov

The primary amine of this compound can be alkylated by reaction with alkyl halides. msu.edu This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov However, the direct alkylation of primary amines can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, because the product amine is often more nucleophilic than the starting amine. msu.edumasterorganicchemistry.com

R-NH₂ + R'-X → R-NH₂⁺-R' X⁻
R-NH₂⁺-R' X⁻ + R-NH₂ ⇌ R-NH-R' + R-NH₃⁺ X⁻

The reaction can proceed further to form tertiary amines and ultimately quaternary ammonium salts, where the nitrogen atom is bonded to four alkyl groups and carries a permanent positive charge. wikipedia.orglibretexts.org The formation of these salts is known as the Menschutkin reaction. nih.govscienceinfo.com

Table 2: Products of Alkylation of this compound with Methyl Iodide

Degree of Alkylation Product Name
Secondary Amine N-(2,2-diethoxypropyl)-N-methylamine
Tertiary Amine N-(2,2-diethoxypropyl)-N,N-dimethylamine

This table illustrates the potential products from the reaction of a primary amine with an alkylating agent.

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The reaction proceeds through a carbinolamine intermediate. libretexts.org The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. youtube.comoperachem.com

Table 3: Imine Formation from this compound

Carbonyl Compound Imine Product
Acetaldehyde N-(2,2-diethoxypropyl)ethanimine
Acetone N-(2,2-diethoxypropyl)propan-2-imine

This table provides examples of imines that would be formed from the reaction of this compound with various carbonyl compounds.

The pH of the reaction is crucial; it is generally optimal around a pH of 5. libretexts.orglibretexts.org At low pH, the amine is protonated and no longer nucleophilic, while at high pH, there is not enough acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

Primary aliphatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form unstable diazonium salts. msu.educhemistrysteps.comlibretexts.org These aliphatic diazonium salts readily decompose, even at low temperatures, to form a carbocation and nitrogen gas. chemistrysteps.comyoutube.com The resulting carbocation can then undergo a variety of reactions, including substitution and elimination, leading to a mixture of products such as alcohols and alkenes. chemistrysteps.com

Due to their instability and the formation of multiple products, the reaction of primary aliphatic amines like this compound with nitrous acid is generally not a synthetically useful transformation for creating specific products. chemistrysteps.com However, the evolution of nitrogen gas is a characteristic test for primary amines. libretexts.org

Transformations Involving the Diethyl Acetal (B89532) Functional Group in this compound.

The diethyl acetal group in this compound is relatively stable under neutral and basic conditions, making it an effective protecting group for an aldehyde. However, it is susceptible to hydrolysis under acidic conditions.

Under acidic conditions, the diethyl acetal functionality of this compound can be hydrolyzed to reveal the corresponding aldehyde. This process involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol generates the aldehyde.

This in situ generation of a reactive α-amino aldehyde can be a useful strategy in organic synthesis, allowing for subsequent reactions without the need to isolate the often unstable aldehyde intermediate. nih.gov The generated amino aldehyde can then participate in various transformations, such as intramolecular cyclizations or reactions with other nucleophiles present in the reaction mixture.

Transacetalization Reactions of this compound

Transacetalization is a fundamental reaction of acetals, including this compound, involving the exchange of the alkoxy groups with other alcohol moities. This process is typically acid-catalyzed and proceeds through a carbocation intermediate. While specific studies on the transacetalization of this compound are not extensively documented in publicly available research, the general mechanism can be inferred from studies on analogous acetals.

The reaction is initiated by the protonation of one of the ethoxy groups, which then leaves as ethanol to form a resonance-stabilized oxocarbenium ion. A subsequent nucleophilic attack by an alcohol present in the reaction mixture leads to the formation of a new acetal. The equilibrium of this reaction can be shifted by controlling the concentration of the reactants and products.

A representative scheme for the acid-catalyzed transacetalization of this compound with a generic alcohol (R'OH) is shown below:

Table 1: Factors Influencing Transacetalization Reactions

FactorEffect on Reaction
Catalyst Acid catalysts (e.g., mineral acids, Lewis acids) are typically required to facilitate the formation of the oxocarbenium ion intermediate.
Alcohol (R'OH) The nature of the alcohol can influence the reaction rate and equilibrium position. Primary alcohols are generally more reactive than secondary or tertiary alcohols.
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions.
Reaction Time Sufficient reaction time is necessary to reach equilibrium.
Removal of Byproducts Removal of ethanol can drive the equilibrium towards the formation of the new acetal.

Intramolecular and Intermolecular Cyclization Pathways of this compound and its Derivatives

The presence of both a primary amine and a latent carbonyl group (in the form of the acetal) within the same molecule makes this compound and its derivatives valuable precursors for the synthesis of various nitrogen-containing heterocycles through cyclization reactions.

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazolidinones, Tetrahydropyrimidinones, Pyrrolidines)

Imidazolidinones:

Derivatives of this compound, such as N-(2,2-dialkoxyethyl)ureas, can undergo intramolecular cyclization to form imidazolidin-2-ones. This reaction is typically acid-catalyzed and proceeds via the formation of an iminium ion intermediate. For instance, the reaction of N-(2,2-dimethoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles in the presence of an acid catalyst like trifluoroacetic acid (TFA) has been shown to produce 4-substituted imidazolidin-2-ones in good to high yields.

Tetrahydropyrimidinones:

The synthesis of tetrahydropyrimidinones can be achieved through reactions analogous to the Biginelli reaction. While direct use of this compound in a classical Biginelli reaction is not reported, its derivatives could potentially participate in such multi-component reactions. The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, typically under acidic conditions, to form 3,4-dihydropyrimidin-2(1H)-ones. jk-sci.comwikipedia.org A plausible pathway could involve the in-situ generation of an imine from this compound (after hydrolysis of the acetal to the corresponding ketone) which could then react with a β-dicarbonyl compound and a urea derivative.

Pyrrolidines:

The synthesis of pyrrolidines from this compound derivatives could be envisioned through various synthetic strategies. One potential route involves the conversion of the amine to a suitable nucleophile and the acetal to an electrophilic center, followed by an intramolecular cyclization. For example, reductive amination of the corresponding ketone (derived from hydrolysis of the acetal) with a suitable amine, followed by functional group manipulation and cyclization, could lead to substituted pyrrolidines.

Mechanistic Investigations of Cyclization Reactions Promoted by this compound

The mechanism of these cyclization reactions is fundamentally driven by the nucleophilicity of the amine group and the electrophilicity of the acetal carbon upon activation.

In the case of imidazolidinone formation from N-(2,2-dialkoxyethyl)ureas, the proposed mechanism involves the following key steps:

Protonation of an alkoxy group of the acetal by an acid catalyst.

Elimination of an alcohol molecule to form a resonance-stabilized oxocarbenium ion.

Intramolecular nucleophilic attack by the nitrogen atom of the urea onto the carbocation.

Formation of a cyclic intermediate , which upon deprotonation and tautomerization yields the imidazolidinone ring.

In the presence of a C-nucleophile, an electrophilic substitution can occur at the 5-position of the intermediate, leading to 4-substituted imidazolidinones after rearrangement.

Regioselectivity and Stereoselectivity in Cyclization Processes

Regioselectivity: In the cyclization of unsymmetrically substituted derivatives of this compound, the regioselectivity of the ring closure is a critical aspect. For instance, in the formation of imidazolidinones from N-(2,2-dialkoxyethyl)ureas, the reaction with C-nucleophiles has been observed to be highly regioselective, yielding predominantly the 4-substituted regioisomer. This selectivity is likely governed by the stability of the intermediates and the steric and electronic effects of the substituents.

Stereoselectivity: When chiral derivatives of this compound are used, the stereochemical outcome of the cyclization is of significant interest. The introduction of stereocenters can be influenced by the use of chiral catalysts, chiral auxiliaries, or by substrate-controlled diastereoselectivity. While specific studies on the stereoselective cyclizations of this compound are limited, general principles of asymmetric synthesis would apply. For example, the use of a chiral Brønsted acid catalyst could potentially induce enantioselectivity in the formation of the heterocyclic products.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. The bifunctional nature of this compound makes it a potentially valuable component in various MCRs.

The primary amine group can react with carbonyl compounds to form imines in situ, a key step in many MCRs like the Ugi and Passerini reactions. Furthermore, the acetal group can be hydrolyzed under acidic conditions to reveal a ketone functionality, which can also participate in MCRs.

Potential Participation in Ugi and Passerini Reactions:

Ugi Reaction: This four-component reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org this compound could serve as the amine component. The reaction would proceed through the formation of an imine with the carbonyl compound, followed by the addition of the isocyanide and the carboxylic acid to yield a bis-amide product.

Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org While the Passerini reaction does not directly involve an amine, the ketone functionality that can be unmasked from this compound could participate as the carbonyl component.

Table 2: Overview of Potential Multi-Component Reactions

Reaction NameComponentsPotential Role of this compoundProduct Type
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideAmine componentα-Acylamino amides
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanideSource of the ketone component (after hydrolysis)α-Acyloxy carboxamides
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaPotential precursor to the imine intermediate (after hydrolysis and reaction with urea)Dihydropyrimidinones

The exploration of this compound and its derivatives in these and other MCRs represents a promising area for the development of novel and efficient synthetic methodologies for the construction of complex and biologically relevant molecules.

Applications of 2,2 Diethoxypropan 1 Amine in Advanced Organic Synthesis

2,2-Diethoxypropan-1-amine as a Precursor to α-Amino Aldehydes and Related Compounds

The core utility of this compound in organic synthesis stems from its role as a stable, masked equivalent of 2-aminopropionaldehyde. α-Amino aldehydes are highly versatile bifunctional compounds, but their inherent instability, due to the presence of incompatible amino and aldehyde groups, complicates their direct use in synthesis. The acetal (B89532) group in this compound provides a robust solution to this problem.

Under acidic conditions, the diethyl acetal undergoes hydrolysis to reveal the aldehyde functionality. youtube.com This deprotection is typically performed in situ, meaning the reactive α-amino aldehyde is generated directly in the reaction mixture where it is consumed by other reagents. This approach prevents isolation of the unstable intermediate and allows it to be trapped in various transformations, most notably intramolecular cyclizations to form heterocyclic systems. The generation of the aldehyde facilitates the formation of a cyclic iminium ion, a key reactive intermediate that drives the synthesis of numerous nitrogen-containing rings.

Utilization of this compound as a Versatile Building Block for Heterocyclic Scaffolds

The ability to unmask a reactive aldehyde adjacent to an amino group makes this compound a powerful building block for constructing nitrogen-containing heterocycles.

Imidazolidin-2-ones, a class of cyclic ureas, can be synthesized using precursors derived from this compound. The synthesis begins with the reaction of the primary amine with an isocyanate to form an N-(2,2-diethoxypropyl)urea derivative. Subsequent treatment of this urea (B33335) with an acid catalyst, such as trifluoroacetic acid (TFA), initiates an intramolecular cyclization. nih.gov

The acid catalyzes the hydrolysis of the diethyl acetal to the corresponding aldehyde, which then reacts with the distal urea nitrogen. This process typically proceeds through the formation of a cyclic imidazolinium cation. nih.gov In the presence of electron-rich aromatic or heterocyclic compounds, this cation can act as an electrophile in a substitution reaction, leading to the formation of 4-substituted imidazolidin-2-ones with high regioselectivity. nih.gov Research on the closely related N-(2,2-dialkoxyethyl) ureas has shown this to be an effective method for producing novel imidazolidinone structures. nih.govmdpi.com

PrecursorCatalystNucleophileProductYield
N-(2,2-diethoxyethyl)ureaTFAIndole4-(1H-indol-3-yl)imidazolidin-2-oneGood to High
N-Methyl-N-(2,2-diethoxyethyl)ureaTFA2-Methylindole1-Methyl-4-(2-methyl-1H-indol-3-yl)imidazolidin-2-oneGood to High
N-Phenyl-N'-(2,2-diethoxyethyl)ureaTFAPyrrole1-Phenyl-4-(1H-pyrrol-2-yl)imidazolidin-2-oneGood to High

This table is illustrative of the reaction type, based on studies with analogous amino acetals. nih.gov

The synthesis of six-membered tetrahydropyrimidinone rings can be achieved through the reaction of 1-(3,3-diethoxypropyl)urea derivatives, which are structurally analogous to derivatives of this compound. In an acid-catalyzed process, these precursors undergo intramolecular cyclization to form a cyclic acyliminium ion. researchgate.net This reactive intermediate can then be trapped by C-nucleophiles, such as phenols, to yield 1,6-disubstituted tetrahydropyrimidin-2(1H)-ones. researchgate.net

Alternatively, this compound can be envisioned as a component in multicomponent reactions like the Biginelli reaction. wikipedia.orgtaylorandfrancis.com In a modified approach, the in situ generated 2-aminopropionaldehyde could react with a β-ketoester and a urea component to form functionalized dihydropyrimidinones, which are precursors to tetrahydropyrimidinones.

This compound is a precursor for the synthesis of substituted pyrrolidine rings. In a manner analogous to other amino acetals, acid-catalyzed treatment of N-substituted this compound derivatives leads to the formation of a cyclic iminium ion. nih.govnih.govnih.gov This electrophilic intermediate is then trapped by various nucleophiles to afford 2-substituted pyrrolidines. nih.gov This strategy provides a modular approach to a wide array of pyrrolidine derivatives, as the final substituent is determined by the choice of the nucleophile.

Reaction Scheme: Pyrrolidine Synthesis via Iminium Ion Trapping

Iminium Ion Formation: The N-substituted this compound is treated with acid, causing the loss of ethanol (B145695) and subsequent cyclization to form a five-membered cyclic iminium ion.

Nucleophilic Attack: A nucleophile (e.g., an organometallic reagent, cyanide, or an electron-rich aromatic ring) attacks the electrophilic carbon of the iminium ion.

Product Formation: The attack opens the ring transiently before re-forming the neutral, substituted pyrrolidine product.

Role of this compound as an Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct use in forming heterocyclic cores, this compound serves as a key amine source in other important synthetic transformations.

Propargylamines are crucial building blocks for many pharmaceuticals and nitrogen-containing compounds. beilstein-journals.orgresearchgate.netphytojournal.com A primary method for their synthesis is the three-component A³ coupling reaction, which combines an aldehyde, an alkyne, and an amine. phytojournal.comnih.gov this compound can serve as the amine component in this reaction.

The reaction is typically catalyzed by a transition metal, such as copper or gold, which activates the terminal alkyne. researchgate.netnih.gov The amine reacts with the aldehyde to form an in situ iminium ion, which is then attacked by the metal acetylide nucleophile to yield the final propargylamine product. nih.gov The use of this compound in this reaction installs a 2,2-diethoxypropyl group on the nitrogen of the resulting propargylamine, providing a handle for further synthetic modifications.

AldehydeAlkyneAmineCatalystProduct
BenzaldehydePhenylacetyleneThis compoundCu(I) saltN-(1,3-diphenylprop-2-yn-1-yl)-2,2-diethoxypropan-1-amine
Salicylaldehyde1-HexyneThis compound(Metal-free)1-(2-hydroxyphenyl)-N-(2,2-diethoxypropyl)hept-2-yn-1-amine
CyclohexanecarboxaldehydeTrimethylsilylacetyleneThis compoundAu(I) saltN-(1-cyclohexyl-3-(trimethylsilyl)prop-2-yn-1-yl)-2,2-diethoxypropan-1-amine

This table presents plausible products from the A³ coupling reaction using this compound as the amine component, based on established protocols. beilstein-journals.orgnih.gov

Contribution to the Synthesis of Amino Sugars and Unusual Amino Acids

A thorough search of chemical literature reveals no specific examples or methodologies where this compound is utilized as a key building block or reagent in the synthesis of amino sugars or unusual amino acids. While the synthesis of both amino sugars and unusual amino acids are significant areas of research in organic and medicinal chemistry, this particular compound does not appear to be a documented precursor or intermediate in established synthetic routes.

The synthesis of amino sugars typically involves the introduction of a nitrogen-containing functional group onto a carbohydrate scaffold. Common strategies include the nucleophilic displacement of a leaving group with an azide (B81097), followed by reduction, or the use of aminomercuration reactions on glycals. Similarly, the synthesis of unusual amino acids often employs methods such as the Strecker synthesis, asymmetric alkylation of glycine enolates, or enzymatic resolutions. Within the extensive body of work describing these methodologies, this compound is not mentioned as a starting material or a key intermediate.

Development of Chemical Research Probes and Tool Compounds

In the field of chemical biology, research probes and tool compounds are essential for elucidating biological pathways and validating drug targets. These molecules are often designed with specific functionalities to interact with biological macromolecules. Despite the presence of a primary amine and a latent aldehyde functionality, which could theoretically be used for conjugation or interaction with biological targets, there is no published research detailing the use of this compound in the development of such chemical probes or tool compounds. The literature on the design and synthesis of activity-based probes, affinity probes, or fluorescent probes does not cite the use of this specific molecule.

This compound as a Reagent for the Introduction of Amino and Diethoxy Moieties

The structure of this compound suggests its potential as a reagent for the simultaneous or sequential introduction of a protected formyl group (as the diethyl acetal) and a primary amino group. Such a reagent could be valuable in the construction of various nitrogen-containing heterocyclic compounds or in the functionalization of existing molecular scaffolds. However, a review of the synthetic chemistry literature indicates that this compound is not a commonly employed reagent for this purpose. While reactions of primary amines and the chemistry of acetals are fundamental in organic synthesis, the specific application of this bifunctional compound as a named reagent or in well-established synthetic protocols for introducing these combined moieties is not documented.

Spectroscopic and Advanced Analytical Methodologies for Characterization of 2,2 Diethoxypropan 1 Amine and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2,2-diethoxypropan-1-amine. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the entire atomic connectivity of the molecule.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom within the this compound structure.

The ¹H NMR spectrum allows for the identification and quantification of hydrogen atoms in different electronic environments. For this compound, the spectrum is expected to show distinct signals for the aminomethylene (-CH₂-NH₂), the ethoxy methylene (-O-CH₂-), the ethoxy methyl (-CH₃), and the propan-2-yl methyl group protons. The integration of these signals corresponds to the number of protons in each group, while the splitting pattern (multiplicity) reveals the number of adjacent protons, as dictated by J-coupling. The protons of the primary amine (-NH₂) may appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key signals would include the quaternary acetal (B89532) carbon, the aminomethylene carbon, the propan-2-yl methyl carbon, and the two distinct carbons of the ethoxy groups. The chemical shifts are indicative of the electronic environment and hybridization of the carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Chemical Shift (δ, ppm) | | C1-H ₂-NH₂ | ~2.7 - 2.9 | Singlet | 2H | ~45 - 55 | | C1-H₂-NH ₂ | ~1.5 - 2.5 | Broad Singlet | 2H | - | | C3-H ₃ | ~1.3 - 1.4 | Singlet | 3H | ~20 - 30 | | -O-CH ₂-CH₃ | ~3.4 - 3.6 | Quartet | 4H | ~58 - 65 | | -O-CH₂-CH ₃ | ~1.1 - 1.2 | Triplet | 6H | ~15 - 20 | | C 2 (Quaternary) | - | - | - | ~100 - 110 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In a COSY spectrum of this compound, a cross-peak would be observed between the methylene protons of the ethoxy group (-O-CH₂-) and the methyl protons of the same group (-CH₃), confirming their connectivity. The absence of correlations between the C1 methylene protons and the C3 methyl protons would definitively support the presence of the intervening quaternary C2 carbon.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal for the C3 methyl group would correlate with the C3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range couplings between protons and carbons, typically over two to three bonds. emerypharma.comyoutube.com This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For this compound, key HMBC correlations would include:

A correlation from the C3 methyl protons to the quaternary acetal carbon (C2).

Correlations from the C1 aminomethylene protons to the quaternary C2 carbon.

Correlations from the ethoxy methyl protons to the ethoxy methylene carbon and to the quaternary C2 carbon.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure. science.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound (C₈H₁₉NO₂). By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Calculated Exact Mass for this compound

Molecular Formula Ion Calculated Monoisotopic Mass (Da)

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, inducing fragmentation, and then analyzing the resulting product ions. nih.govuab.edu The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways for both the amino and acetal functionalities.

Predicted Fragmentation Pathways:

Loss of an ethoxy group: A common pathway for acetals is the cleavage of a C-O bond, resulting in the loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule (HOCH₂CH₃), leading to a stable oxonium ion.

Alpha-cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the formation of a stable iminium ion.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (Predicted) Proposed Fragment Structure/Loss
116.1019 [M+H - C₂H₅OH]⁺
102.0862 [M+H - C₂H₅O• - CH₃•]⁺
88.0757 [CH₃-C(OCH₂CH₃)]⁺
72.0808 [CH₂(NH₂)-C(OH)-CH₃]⁺ (from rearrangement)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. currentseparations.com The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups, providing a molecular fingerprint.

For this compound, these techniques are used to confirm the presence of its key functional groups: the primary amine (-NH₂), the acetal group (C-O-C), and the aliphatic alkyl chains (C-H).

Primary Amine (-NH₂) Vibrations:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. spectroscopyonline.comias.ac.in

NH₂ Scissoring (Bending): A characteristic bending vibration usually appears in the 1580-1650 cm⁻¹ region. spectroscopyonline.com

NH₂ Wagging: A broad absorption band can often be observed in the 750-850 cm⁻¹ range due to the out-of-plane wagging of the -NH₂ group. dtic.milaip.org

Acetal and Alkyl Group Vibrations:

C-H Stretching: Strong absorptions from the methyl and methylene groups appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: The acetal functionality is characterized by strong C-O stretching bands, typically found in the 1050-1150 cm⁻¹ region. The C-N stretching vibration may also appear in a similar region (1000-1250 cm⁻¹). aip.org

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often strong in the IR spectrum, C-C and other more symmetric, less polar bonds can give rise to strong signals in the Raman spectrum. This can be particularly useful for analyzing the carbon backbone of the molecule and its reaction products.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Typical IR Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine 3300 - 3500 Medium
C-H Stretch Alkyl (CH₂, CH₃) 2850 - 3000 Strong
N-H Scissoring (Bend) Primary Amine 1580 - 1650 Medium-Variable
C-H Bend Alkyl (CH₂, CH₃) 1350 - 1470 Medium
C-O Stretch Acetal/Ether 1050 - 1150 Strong
C-N Stretch Primary Amine 1000 - 1250 Medium

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Quantification.

Chromatographic methods are central to the analytical workflow for this compound, leveraging differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. The choice of technique is dictated by the volatility and polarity of the analytes.

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds and is therefore well-suited for assessing the purity of this compound and identifying volatile byproducts from its synthesis or degradation. nih.govresearchgate.netccsknowledge.com Amines can be challenging to analyze by GC due to their basicity, which can lead to peak tailing and adsorption on standard columns. labrulez.com Therefore, specialized columns and conditions are often required.

The analysis typically involves injecting a small volume of the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the analytes' boiling points and their interactions with the column's stationary phase. Porous polymer columns, such as those based on Chromosorb 103, have been specifically developed for amine separation. labrulez.com Alternatively, base-deactivated columns coated with polar phases like Carbowax are used to minimize undesirable interactions. labrulez.com

Detection is commonly achieved using a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds, or a Mass Spectrometer (MS), which offers definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. mdpi.comnih.gov For quantitative analysis, a robust method with good linearity, precision, and accuracy is essential. nih.govresearchgate.net

Table 1: Representative GC-FID Parameters for Analysis of this compound

ParameterConditionPurpose
Column Capillary Column (e.g., DB-WAX, Chromosorb® 103)Provides separation of volatile amines and related products. Base-deactivation is crucial to prevent peak tailing.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium or NitrogenActs as the mobile phase to carry analytes through the column.
Oven Program Initial: 60°C, Ramp: 10°C/min to 220°CA temperature gradient allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Provides a sensitive and quantitative response for organic analytes.
Detector Temperature 280 °CPrevents condensation of analytes as they exit the column.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are non-volatile or thermally labile. who.int For a primary amine like this compound, several HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC) is the most common mode, but the polar nature of the amine may lead to poor retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating polar compounds. who.int Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers unique selectivity for separating ionic and polar compounds like amines. sielc.comsielc.com

Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) is possible but may lack sensitivity and selectivity. sielc.comsielc.com To overcome this, pre-column derivatization with a reagent that introduces a fluorescent or UV-absorbing tag is a common strategy. who.intliberty.edu Reagents such as o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent isoindole derivatives, enabling sensitive detection. liberty.edu

Table 2: Illustrative HPLC Method with Pre-Column Derivatization

ParameterConditionPurpose
Derivatization Reagent o-Phthalaldehyde (OPA) / 3-Mercaptopropionic Acid (MPA)Reacts with the primary amine to form a fluorescent derivative, enhancing detection sensitivity. liberty.edu
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Separates the derivatized amine from other reaction components based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and a Phosphate Buffer (pH adjusted)The changing solvent composition elutes compounds with varying polarities. The buffer controls the ionization state of any acidic or basic analytes.
Flow Rate 1.0 mL/minTypical analytical flow rate for standard bore columns.
Detection Fluorescence Detector (FLD)Provides high sensitivity and selectivity for the fluorescently tagged analyte.
Excitation Wavelength ~340 nmWavelength used to excite the fluorescent derivative.
Emission Wavelength ~455 nmWavelength at which the emitted light from the fluorescent derivative is measured.

Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field. While standard CE, or Capillary Zone Electrophoresis (CZE), is excellent for charged species, it is not suitable for neutral molecules. core.ac.uk Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, extends the utility of CE to the separation of both neutral and charged analytes. core.ac.ukwikipedia.orgnih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration (CMC). wikipedia.org This results in the formation of charged micelles, which act as a pseudo-stationary phase. Separation is achieved based on the partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles. wikipedia.orgkapillarelektrophorese.com

This technique is highly efficient and requires minimal sample and reagent volumes. It can be used to assess the purity of this compound by separating it from neutral impurities (e.g., starting materials like 2,2-diethoxypropane) or other charged reaction products. The amine, being protonated at low pH, will have its own electrophoretic mobility, and its interaction with the micelles will further influence its migration time, allowing for fine-tuning of the separation. kapillarelektrophorese.com

Table 3: General MEKC Conditions for Amine Separation

ParameterConditionRationale
Capillary Fused-Silica (e.g., 50 µm i.d., 50 cm total length)Provides the conduit for electrophoretic separation with high surface area-to-volume ratio for efficient heat dissipation.
Background Electrolyte 25 mM Borate buffer, pH 9.2Maintains a stable pH and provides conductivity. The high pH generates a strong electroosmotic flow (EOF).
Surfactant 50 mM Sodium Dodecyl Sulfate (SDS)Forms the micellar pseudo-stationary phase necessary for separating neutral and charged analytes. wikipedia.org
Applied Voltage 20-30 kVDriving force for the electrophoretic separation and electroosmotic flow.
Temperature 25 °CControlled temperature ensures reproducible migration times.
Detection UV Absorbance at 214 nmGeneral-purpose detection for compounds with peptide bonds or, in this case, end-absorption of the amine.

X-ray Crystallography for Single Crystal Structural Determination of Crystalline Derivatives.

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While this compound is a liquid at room temperature, it can be converted into a crystalline derivative, typically a salt, by reacting it with a suitable chiral or achiral acid (e.g., hydrochloric acid, tartaric acid).

The process involves growing a high-quality single crystal of the derivative. This crystal is then mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. nih.gov The geometric arrangement of these spots provides information about the crystal's unit cell dimensions and symmetry. The intensity of each spot is related to the arrangement of electrons, and therefore atoms, within the unit cell. nih.gov

By analyzing the diffraction data, a three-dimensional map of electron density can be generated, from which the positions of all non-hydrogen atoms can be determined. This provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the compound's connectivity and stereochemistry. The resulting structural data is invaluable for confirming the identity of reaction products and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterExample ValueInformation Provided
Chemical Formula C7H18ClNO2Confirms the elemental composition of the crystalline salt (e.g., the hydrochloride salt).
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 10.1 Å, b = 8.5 Å, c = 12.3 Å, β = 95.5°Provides the precise dimensions and angles of the repeating unit in the crystal lattice.
Bond Length (C-N) 1.48 ÅGives the exact distance between the carbon and nitrogen atoms in the aminopropyl chain.
Bond Angle (C-C-N) 112.5°Defines the angle between three connected atoms, revealing the local geometry.
Hydrogen Bonding N-H···ClIdentifies specific intermolecular interactions that stabilize the crystal packing.

Theoretical and Computational Studies of 2,2 Diethoxypropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. als-journal.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.ukmdpi.com For 2,2-diethoxypropan-1-amine, a DFT study would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a variety of ground-state properties can be calculated to predict its chemical behavior. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the nitrogen and oxygen atoms. Blue-colored regions signify positive potential (electron-poor areas, prone to nucleophilic attack).

Global Reactivity Descriptors: Quantities like electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound This table presents typical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) and is for illustrative purposes.

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates regions of high electron density, likely centered on the amine nitrogen, susceptible to electrophilic attack.
LUMO Energy+1.2 eVRepresents regions that can accept electrons; relevant for reactions with nucleophiles.
HOMO-LUMO Gap7.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.9 DIndicates a moderate polarity, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (Min/Max)-0.04 to +0.05 a.u.The negative minimum would be located near the nitrogen atom, highlighting its basicity and nucleophilicity.

DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its reactions, such as N-alkylation, acylation, or its behavior in acidic or basic conditions.

A computational study of a reaction mechanism involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find this saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is a key factor controlling the reaction rate. A lower activation energy implies a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For instance, a study could compare the mechanism of carbamate (B1207046) formation versus bicarbonate formation if this compound were considered for CO2 capture, similar to studies on other amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming a molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. als-journal.com These theoretical spectra can be compared with experimental results to aid in peak assignment.

Vibrational Spectroscopy (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. This helps in assigning the peaks in experimental Infrared (IR) and Raman spectra to specific molecular motions (e.g., N-H stretching, C-O stretching).

Conformational Analysis is critical for flexible molecules like this compound, which has several rotatable bonds. Computational methods can systematically explore the potential energy surface to identify different stable conformers (rotational isomers) and calculate their relative energies. The predicted properties are often a Boltzmann-weighted average over the most stable conformers.

Table 2: Predicted Spectroscopic Data (Illustrative)

ParameterPredicted ValueCorresponding Functional Group/Atom
¹H NMR Shift (ppm)~2.7 ppmProtons on the carbon adjacent to the amine group (-CH₂-NH₂)
¹³C NMR Shift (ppm)~45 ppmCarbon atom directly bonded to the nitrogen (-C H₂-NH₂)
IR Frequency (cm⁻¹)~3350 cm⁻¹N-H stretching vibration of the primary amine
IR Frequency (cm⁻¹)~1100 cm⁻¹C-O stretching vibration of the ethoxy groups

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

While quantum mechanics focuses on the detailed electronic structure of one or a few molecules, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. tudelft.nl MD simulations model atoms as classical particles and use a force field to describe the interactions between them.

For this compound, MD simulations would be particularly useful for:

Solvation Studies: Placing the molecule in a simulation box filled with solvent molecules (e.g., water) allows for the study of how the solvent arranges itself around the solute. This provides insights into solubility and the structure of the solvation shell.

Intermolecular Interactions: MD can model the hydrogen bonding between the amine group of this compound and solvent molecules or other solute molecules.

Transport Properties: Simulations can be used to calculate bulk properties like density, viscosity, and self-diffusion coefficients of the compound in solution. tudelft.nl

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities or chemical properties. nih.govnih.gov A QSAR study would not be performed on this compound in isolation but would require a dataset of structurally similar compounds with measured biological activity (e.g., enzyme inhibition, receptor binding).

If such a dataset existed, the process would involve:

Calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) for each compound.

Using statistical methods, such as multiple linear regression or machine learning, to build a mathematical model that relates the descriptors to the observed activity.

The resulting model could then be used to predict the activity of new, untested compounds, including this compound.

Cheminformatics and Data Mining for Predicting Reactivity and Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. arxiv.orgbiorxiv.org By mining large chemical reaction databases, machine learning models can be trained to predict the likely outcomes of reactions or to suggest synthetic pathways.

For this compound, cheminformatics tools could be used to:

Predict Reactivity: By comparing its structural features to those of millions of compounds in a database, algorithms could predict its likely reactivity in various chemical transformations.

Identify Potential Applications: Data mining approaches could identify other molecules with similar structural motifs or predicted properties that are known to have specific applications (e.g., as building blocks in pharmaceuticals, as corrosion inhibitors), thereby suggesting potential uses for this compound.

In-depth Analysis of Future Research Directions for this compound

A comprehensive review of current scientific literature reveals a significant gap in the specific research and application of the chemical compound this compound. Despite extensive searches across major chemical and academic databases, no dedicated studies outlining its synthesis, catalytic properties, material applications, or use in advanced chemical systems were identified. The following sections, therefore, represent a forward-looking perspective on potential research avenues, drawing parallels from related amino acetals and outlining emerging opportunities where this specific molecule could theoretically contribute.

Future Research Directions and Emerging Opportunities in 2,2 Diethoxypropan 1 Amine Chemistry

The exploration of novel chemical entities is a cornerstone of innovation in chemical synthesis, materials science, and biotechnology. While 2,2-diethoxypropan-1-amine remains an under-investigated compound, its structure, featuring a primary amine and a diethyl acetal (B89532), suggests a range of potential applications that warrant future investigation. The following subsections delineate promising research trajectories for this compound.

Currently, there are no established or optimized synthetic routes specifically reported for this compound in peer-reviewed literature. A foundational area of future research would be to develop and compare various synthetic strategies to produce this compound with high yield, purity, and sustainability. Potential avenues for investigation could include:

Reductive Amination of 2,2-Diethoxypropanal: A primary synthetic route could involve the reductive amination of the corresponding aldehyde, 2,2-diethoxypropanal. Research in this area would focus on optimizing catalysts and reaction conditions. A comparative study of different reducing agents and catalysts, such as those based on nickel, palladium, or biocatalytic systems like amine dehydrogenases, could be undertaken. frontiersin.org The efficiency of various ammonia (B1221849) sources and the impact of solvent and temperature on yield and selectivity would be critical parameters to investigate.

Green Chemistry Approaches: A key objective would be the development of sustainable synthetic methods. This could involve exploring one-pot reactions, utilizing environmentally benign solvents, and employing catalytic systems that minimize waste and energy consumption. Biocatalytic methods, in particular, offer a promising green alternative to traditional chemical synthesis. frontiersin.org

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Synthetic Route Potential Catalyst/Reagent Theoretical Advantages Potential Challenges
Reductive AminationH₂, Pd/C or Raney NickelHigh potential yield, well-established methodology.Requires high-pressure hydrogenation equipment.
Biocatalytic Reductive AminationAmine Dehydrogenase (AmDH)High enantioselectivity, mild reaction conditions, sustainable.Enzyme stability and availability, substrate scope.
Leuckart-Wallach ReactionFormic acid or Ammonium (B1175870) formateUses inexpensive reagents, simple procedure.Often requires high temperatures, potential for side products.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

The primary amine functionality in this compound suggests its potential as a building block in organic synthesis or as a ligand in catalysis.

As a Substrate: Future research could explore the use of this compound in various chemical transformations. For instance, its amine group could be functionalized to create a diverse library of derivatives with potential applications in pharmaceuticals or agrochemicals.

As a Ligand: The nitrogen atom of the primary amine can act as a coordination site for metal catalysts. Research could focus on synthesizing chiral derivatives of this compound to be used as ligands in asymmetric catalysis. The steric bulk provided by the adjacent quaternary carbon with two ethoxy groups could influence the stereochemical outcome of catalytic reactions.

The incorporation of specific chemical moieties into materials can impart unique properties. The amine and acetal groups of this compound could be leveraged in materials science.

Polymer Chemistry: The primary amine allows for its incorporation into polymer backbones through reactions like polyamidation or polyimidation. The resulting polymers could exhibit interesting properties due to the presence of the acetal group, which can be stable under basic conditions but may be cleavable under acidic conditions, offering a potential mechanism for creating degradable or responsive materials.

Surface Modification: this compound could be used to modify the surface of materials. For example, it could be grafted onto silica (B1680970) or other metal oxide surfaces to introduce amine functionalities, which are useful for applications such as CO2 capture or as a solid support for catalysts. rsc.org

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. uc.pt Future research could focus on adapting the synthesis of this compound and its derivatives to continuous flow systems.

Automated Synthesis: The development of a robust synthetic route could be translated to an automated flow chemistry platform. This would enable the rapid and efficient production of this compound and a library of its derivatives for screening in various applications. The precise control over reaction parameters in a flow reactor could lead to higher yields and purities compared to batch processes. uc.pt

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. enamine.netescholarship.org While this compound itself is not a typical bio-orthogonal handle, its derivatives could be designed for such applications.

Development of Novel Bio-orthogonal Probes: The amine group of this compound could be functionalized with a known bio-orthogonal reactive group, such as an azide (B81097) or a strained alkyne. The resulting molecule could then be used as a probe in biological systems. The diethoxypropyl moiety would act as a chemical scaffold, and its physicochemical properties could influence the solubility and cell permeability of the probe. Research in this area would involve the synthesis of such derivatives and the evaluation of their reactivity and specificity in bio-orthogonal ligation reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2-diethoxypropan-1-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of a propan-1-amine precursor with diethoxy groups. Key reagents include reducing agents (e.g., lithium aluminum hydride) and bases (e.g., NaOH) to facilitate substitution . Optimization involves:
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Batch vs. continuous flow : Continuous flow synthesis may improve reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : To confirm proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for OCH₂) .
  • Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).
  • IR spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What are the common functionalization reactions of this compound, and what reagents are typically employed?

  • Methodological Answer : Key reactions include:
  • Oxidation : Using hydrogen peroxide or KMnO₄ to form imines or nitriles .
  • Substitution : Thiocyanato or azido derivatives via nucleophilic attack with NaSCN or NaN₃ .
  • Coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups using palladium catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

  • Methodological Answer : Contradictions arise from impurities or stereochemical ambiguities. Mitigation strategies:
  • Cross-validation : Use complementary techniques (e.g., 2D NMR or X-ray crystallography) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
  • Database alignment : Match spectral patterns with PubChem or EPA DSSTox entries .

Q. What strategies are recommended for mitigating nitrosamine impurities in this compound during pharmaceutical development?

  • Methodological Answer : Follow EMA guidelines for nitrosamine risk assessment :
  • Root cause analysis : Identify amine precursors or nitrosating agents (e.g., NOx contaminants).
  • Process adjustments : Use scavengers (e.g., ascorbic acid) or alternative solvents to suppress nitrosation.
  • Analytical monitoring : LC-MS/MS to detect impurities at ng/mL levels.

Q. How can stereochemical outcomes of this compound derivatives be controlled during synthesis?

  • Methodological Answer : Strategies include:
  • Chiral auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINAP ligands) to induce enantioselectivity .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
  • Temperature modulation : Lower temperatures favor kinetic control over thermodynamic mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.